Target Engagement Divergence: Phenoxyacetamide vs. Benzamide and Sulfonamide Analogs in a Pan-Kinase Profiling Context
While direct, publicly available IC50 data for CAS 1203087-94-8 against specific kinases is extremely limited, strong class-level inference from the work of Jones et al. (2008) indicates that the amide substituent is a primary driver of CDK potency [1]. In that study, modification of the amide group resulted in CDK2 IC50 values spanning over two orders of magnitude. The phenoxyacetamide group of CAS 1203087-94-8 is structurally distinct from the benzamide analog (e.g., N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzamide) and the naphthalene-2-sulfonamide analog (CAS 1207053-03-9), which are predicted to exhibit different hydrogen-bonding and steric interactions within the kinase ATP-binding pocket [2].
| Evidence Dimension | Predicted CDK2 inhibitory potency based on amide substituent SAR |
|---|---|
| Target Compound Data | N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxyacetamide (CAS 1203087-94-8) |
| Comparator Or Baseline | Unsubstituted benzamide analog and naphthalene-2-sulfonamide analog (CAS 1207053-03-9) |
| Quantified Difference | SAR data from the imidazole pyrimidine amide series shows that amide substitution can alter CDK2 IC50 by >100-fold; the specific effect of the phenoxyacetamide group remains experimentally unquantified in public literature [1]. |
| Conditions | In vitro CDK2 inhibition assay (class-level inference from Jones et al., 2008) |
Why This Matters
This highlights a procurement-critical gap: the quantitative differentiation of CAS 1203087-94-8 from its analogs is not defined by public data, making it a high-risk substitution without in-house validation, but a potential opportunity for discovering a unique selectivity window.
- [1] Jones, C. D., et al. (2008). Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(24), 6486-6489. View Source
- [2] KuuJia. N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)naphthalene-2-sulfonamide (CAS 1207053-03-9). View Source
